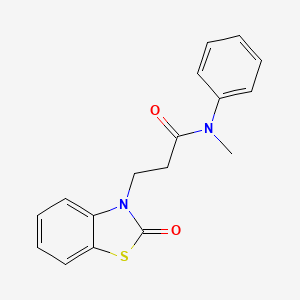![molecular formula C15H17N5O B6418618 2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol CAS No. 869072-26-4](/img/structure/B6418618.png)
2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives.
作用机制
Target of Action
The primary target of HMS1645D19 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .
Mode of Action
HMS1645D19 interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . The inhibition of CDK2 results in the alteration of cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by HMS1645D19 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the induction of apoptosis within cells .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of HMS1645D19’s action is the significant inhibition of the growth of examined cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
生化分析
Biochemical Properties
2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol plays a crucial role in biochemical reactions by interacting with several key enzymes and proteins. Notably, it has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme that regulates the cell cycle . The compound binds to the active site of CDK2, forming hydrogen bonds with essential amino acids such as Leu83 . This interaction inhibits the kinase activity of CDK2, thereby preventing the phosphorylation of its substrates and halting cell cycle progression.
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cells, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), the compound exhibits significant cytotoxicity . It induces cell cycle arrest at the G1 phase and promotes apoptosis, leading to reduced cell proliferation . Additionally, the compound affects cell signaling pathways by inhibiting CDK2, which is crucial for the regulation of the cell cycle and gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of CDK2 involves the formation of hydrogen bonds with key residues in the enzyme’s active site . This binding prevents the enzyme from interacting with its substrates, thereby inhibiting its kinase activity. Furthermore, the compound’s influence on gene expression is mediated through its impact on cell cycle regulation, leading to changes in the transcription of genes involved in cell proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound results in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s effects may diminish over time due to potential adaptive responses in cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . It accumulates in certain tissues, particularly those with high metabolic activity, which may enhance its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity . Additionally, the compound may be directed to specific organelles, such as the nucleus, where it can exert its effects on gene expression and cell cycle regulation.
准备方法
The synthesis of 2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-d]pyrimidine scaffold.
Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction.
Attachment of the ethan-1-ol moiety: The final step involves the attachment of the ethan-1-ol group to the pyrazolo[3,4-d]pyrimidine core through an appropriate linker.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is a target for cancer treatment.
Biological Studies: It is used in biological assays to investigate its effects on cell proliferation and apoptosis.
Chemical Biology: The compound serves as a tool for studying the molecular mechanisms of enzyme inhibition and signal transduction pathways.
相似化合物的比较
Similar compounds to 2-(benzyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: A core structure with various substitutions that exhibit different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with a similar core structure but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
属性
IUPAC Name |
2-[benzyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-19-14-13(9-18-19)15(17-11-16-14)20(7-8-21)10-12-5-3-2-4-6-12/h2-6,9,11,21H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRMSIHHULQKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N(CCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
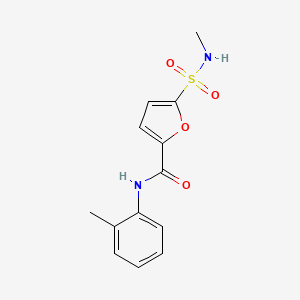
![1,4-bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane](/img/structure/B6418549.png)
![1-{3-[4-(dimethylamino)phenyl]propyl}-3-(2-fluorophenyl)urea](/img/structure/B6418550.png)
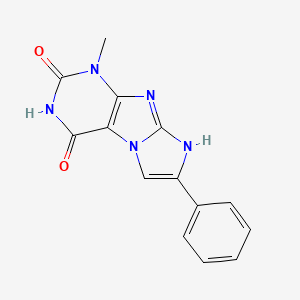
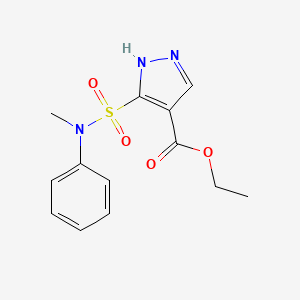
![3-tert-butyl-1-[(2,6-dichlorophenyl)methyl]-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6418581.png)
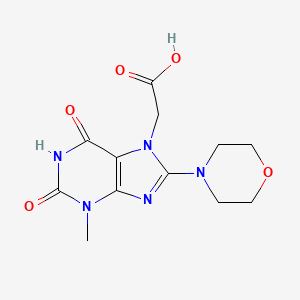
![6-tert-butyl-3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-8-hydroxy-2H-chromen-2-one](/img/structure/B6418594.png)
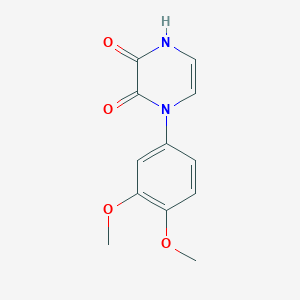

![Ethanone, 1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]-](/img/structure/B6418605.png)
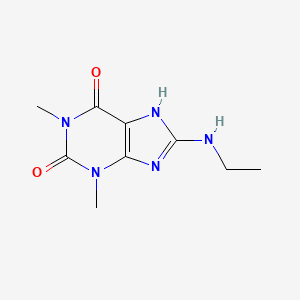
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B6418626.png)
